N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide is a chemical compound known for its unique structural properties and versatility in scientific research. This compound features a naphthamide core with a cyclopropyl group and a hydroxypropyl chain, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide typically involves the reaction of 1-naphthoic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)-1-naphthamide.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted amides or thioamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of its therapeutic potential, the compound may interfere with signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide can be compared with other similar compounds, such as:
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide: Similar structure but with a benzamide core.
N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide: Contains a phenylthio group instead of a naphthamide core.
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide: Features a benzenesulfonamide core with a chloro substituent.
The uniqueness of this compound lies in its naphthamide core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(13-8-9-13)10-11-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIIUCCHKHXIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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